Ethylenebis(trimethylammonium) dichloride CAS number 23252-62-2
Ethylenebis(trimethylammonium) dichloride CAS number 23252-62-2
An In-Depth Technical Guide to Ethylenebis(trimethylammonium) dichloride (CAS 23252-62-2)
Abstract
This technical guide provides a comprehensive overview of Ethylenebis(trimethylammonium) dichloride (CAS No. 23252-62-2), a symmetrical bis-quaternary ammonium compound. While specific research on this molecule is not extensively published, its structure is highly analogous to well-characterized neuromuscular agents and cholinesterase inhibitors. This document synthesizes available data with established principles of medicinal chemistry and pharmacology to offer researchers, scientists, and drug development professionals a foundational understanding of its physicochemical properties, a plausible synthetic route, putative mechanisms of action, and potential research applications. Detailed experimental protocols are provided to facilitate its investigation as a pharmacological tool.
Introduction to a Symmetrical Bis-Quaternary Amine
Ethylenebis(trimethylammonium) dichloride is a quaternary ammonium salt characterized by two positively charged nitrogen atoms, each fully substituted with three methyl groups, linked by a two-carbon ethylene bridge. The positive charges are balanced by two chloride counter-ions. Its chemical structure, [ (CH₃)₃N⁺-CH₂-CH₂-N⁺(CH₃)₃ ] 2Cl⁻, places it in a class of compounds known for their potent biological activities, primarily centered around the cholinergic nervous system.
The defining feature of this molecule is the distance between the two quaternary nitrogens, a critical determinant for interaction with biological targets such as the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction. By understanding its structure, we can hypothesize its function and design experiments to elucidate its pharmacological profile.
Physicochemical Properties & Analytical Characterization
A precise understanding of the compound's physical and chemical properties is fundamental for its application in any experimental setting.
Key Properties
The properties of Ethylenebis(trimethylammonium) dichloride are summarized below.
| Property | Value | Source |
| CAS Number | 23252-62-2 | [1] |
| Molecular Formula | C₈H₂₂Cl₂N₂ | [1] |
| Molecular Weight | 217.18 g/mol | [1] |
| IUPAC Name | N1,N1,N1,N2,N2,N2-Hexamethylethane-1,2-diaminium dichloride | N/A |
| Appearance | Expected to be a white to off-white crystalline solid | Inferred |
| Solubility | Expected to be highly soluble in water and polar protic solvents | Inferred |
Analytical Methods for Structural Confirmation
Validation of the compound's identity and purity is critical. Standard analytical techniques are applicable.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would be expected to show two key signals: a singlet for the 18 equivalent protons of the six methyl groups (-N⁺(CH₃)₃) and a singlet for the 4 equivalent protons of the ethylene bridge (-CH₂-CH₂-). The integration ratio should be 18:4 (or 9:2).
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¹³C NMR would similarly show two signals corresponding to the methyl carbons and the ethylene bridge carbons.
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-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode would detect the dication [C₈H₂₂N₂]²⁺ at an m/z corresponding to half its mass (approx. 95.1 amu) or the cation-chloride adduct [C₈H₂₂N₂Cl]⁺ at an m/z of approximately 195.1 amu.
-
High-Performance Liquid Chromatography (HPLC): Due to its ionic nature, methods like Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-pair chromatography coupled with a detector such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer would be suitable for purity assessment.[2][3][4]
Synthesis and Purification Workflow
The synthesis of Ethylenebis(trimethylammonium) dichloride is a straightforward quaternization reaction. The causality behind this choice is the high nucleophilicity of the tertiary amines in the starting material and the excellent leaving group properties of the halide in the alkylating agent.
Proposed Synthetic Pathway
The most direct route involves the exhaustive methylation of N,N,N',N'-Tetramethylethylenediamine (TMEDA) using an appropriate methylating agent, such as methyl chloride.
Caption: Proposed synthesis workflow for Ethylenebis(trimethylammonium) dichloride.
Step-by-Step Synthesis Protocol
This protocol is a self-validating system; successful synthesis will yield a product with the expected analytical characteristics described in Section 2.2.
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Reactor Setup: In a certified fume hood, charge a pressure-rated glass reactor equipped with a magnetic stirrer, thermocouple, and gas inlet/outlet with N,N,N',N'-Tetramethylethylenediamine (1.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile as the solvent. The choice of a polar aprotic solvent is crucial as it solubilizes the starting amine and the intermediate salts without interfering with the reaction.
-
Reaction: Cool the vessel to 0-5 °C. Carefully introduce condensed methyl chloride (2.2 eq) into the reactor. The excess methyl chloride ensures the reaction goes to completion (exhaustive methylation).
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Pressurization & Heating: Seal the reactor and slowly warm to room temperature, then heat to 50-60 °C. The reaction is performed under pressure to maintain methyl chloride in the liquid phase. Monitor the reaction progress by observing the pressure drop or by periodic sampling and ¹H NMR analysis.
-
Workup: Upon completion, cool the reactor and vent any excess methyl chloride into a scrubber. The product will likely have precipitated from the acetonitrile.
-
Isolation: Collect the crude solid product by vacuum filtration. Wash the filter cake with cold acetonitrile or diethyl ether to remove any unreacted starting material.
-
Purification: Purify the crude product by recrystallization. A suitable solvent system would be a polar protic solvent like ethanol or a methanol/isopropanol mixture. Dissolve the solid in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals, which are then collected by filtration and dried under vacuum.
Putative Mechanism of Action at the Neuromuscular Junction
The structural motif of two quaternary ammonium heads separated by a flexible chain is classic for compounds that interact with the nicotinic acetylcholine receptor (nAChR). These receptors, located on the muscle end-plate, are ligand-gated ion channels that require the binding of two acetylcholine (ACh) molecules to open and cause muscle depolarization.
Compounds like Ethylenebis(trimethylammonium) dichloride can interfere with this process in two primary ways:
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As a nAChR Agonist (Depolarizing Blocker): The molecule could mimic acetylcholine, binding to the nAChR and causing it to open. If the compound is not rapidly broken down by acetylcholinesterase (AChE), it leads to persistent depolarization of the muscle end-plate. This initially causes fasciculations, followed by paralysis because the membrane cannot repolarize to fire again. This mechanism is characteristic of drugs like succinylcholine.
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As a Cholinesterase Inhibitor: The positively charged nitrogens can bind to the anionic site of the AChE enzyme, preventing it from hydrolyzing acetylcholine.[5][6] This increases the concentration and duration of action of ACh in the synaptic cleft, enhancing neuromuscular transmission.[5] This is the mechanism of drugs like edrophonium.[7][8][9]
Caption: Potential interaction sites at the neuromuscular junction.
Potential Applications in Research & Drug Development
Given its hypothesized mechanisms, this compound is a valuable tool for several research areas:
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Pharmacological Probe: It can be used in in vitro and in vivo models to study the structure-activity relationships of nAChR ligands and cholinesterase inhibitors.[10][11]
-
Neuromuscular Research: It serves as a tool to induce and study neuromuscular blockade, providing insights into diseases like myasthenia gravis or for evaluating reversal agents.[5][7]
-
Scaffold for Drug Discovery: The simple, symmetrical structure can be systematically modified (e.g., altering the length of the linker chain, changing N-substituents) to develop novel therapeutic agents with tailored selectivity and pharmacokinetic profiles for neuromuscular or cognitive disorders.
Key Experimental Protocols
The following are established, self-validating protocols to begin characterizing the biological activity of Ethylenebis(trimethylammonium) dichloride.
Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol determines if the compound inhibits the AChE enzyme. The principle relies on AChE hydrolyzing acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with the chromogen DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) to produce a yellow-colored product, the rate of formation of which is measured spectrophotometrically.
-
Reagent Preparation:
-
Prepare a 100 mM sodium phosphate buffer (pH 8.0).
-
Prepare stock solutions of the test compound in buffer.
-
Prepare a 10 mM DTNB solution in buffer.
-
Prepare a 10 mM ATCh solution in buffer.
-
Prepare a solution of AChE enzyme (e.g., from electric eel) in buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
140 µL of phosphate buffer.
-
20 µL of DTNB solution.
-
20 µL of test compound solution (or buffer for control).
-
-
Incubate for 5 minutes at 25 °C.
-
Add 10 µL of AChE solution to initiate the pre-incubation.
-
Incubate for 10 minutes at 25 °C.
-
Add 10 µL of ATCh solution to start the reaction.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.
-
-
Analysis:
-
Calculate the rate of reaction (V) for each concentration.
-
Determine the percent inhibition: % Inhibition = [(V_control - V_sample) / V_control] * 100.
-
Plot % Inhibition vs. log[Compound] to determine the IC₅₀ value.
-
Protocol: Ex Vivo Neuromuscular Function (Phrenic Nerve-Hemidiaphragm)
This classic pharmacology preparation allows for the direct measurement of muscle contraction in response to nerve stimulation, providing a functional readout of neuromuscular blockade.
-
Preparation Dissection:
-
Humanely euthanize a rat according to approved institutional animal care protocols.
-
Dissect out the phrenic nerve and a section of the hemidiaphragm muscle.
-
-
Apparatus Setup:
-
Mount the preparation in an organ bath filled with Krebs-Henseleit solution, bubbled with 95% O₂/5% CO₂ and maintained at 37 °C.
-
Attach the muscle tendon to an isometric force transducer.
-
Place the phrenic nerve on a stimulating electrode.
-
-
Experiment Execution:
-
Stimulate the phrenic nerve with single supramaximal pulses (e.g., 0.2 ms duration, 0.1 Hz).
-
Record the baseline twitch tension for at least 20 minutes to ensure stability.
-
Add the test compound to the organ bath in a cumulative concentration-response manner.
-
Record the inhibition of the twitch response at each concentration until a maximal effect is achieved.
-
-
Analysis:
-
Measure the percentage reduction in twitch height at each concentration.
-
Plot the % inhibition of twitch response against the log[Compound] to calculate the EC₅₀ for neuromuscular blockade.
-
Safety, Handling, and Storage
As a potential neuromuscular agent and cholinesterase inhibitor, Ethylenebis(trimethylammonium) dichloride must be handled with extreme caution.
Hazard Identification
Based on analogous compounds, the primary hazards are expected to be acute toxicity via ingestion, inhalation, or skin contact.[12][13] Overexposure could lead to cholinergic crisis (salivation, lacrimation, urination, defecation, GI distress, emesis) or respiratory muscle paralysis.
| Hazard Type | GHS Statement | Precautionary Measures |
| Acute Toxicity | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. | P261, P270, P280 |
| Skin Irritation | H315: Causes skin irritation. | P302+P352 |
| Eye Irritation | H319: Causes serious eye irritation. | P305+P351+P338 |
(Hazard statements are inferred and should be confirmed with a supplier-specific Safety Data Sheet (SDS)).[12]
Handling and Personal Protective Equipment (PPE)
-
Always handle this compound in a certified chemical fume hood.[13]
-
Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[12][14]
-
Avoid generating dust.[13]
-
Ensure eyewash stations and safety showers are readily accessible.[15]
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12][14]
-
Keep away from incompatible materials such as strong oxidizing agents.[12]
Conclusion
Ethylenebis(trimethylammonium) dichloride, CAS 23252-62-2, represents a structurally simple yet potentially potent pharmacological agent. While direct literature is scarce, its analogy to known cholinergic modulators provides a strong rationale for its investigation. This guide offers a foundational framework, from synthesis and characterization to hypothesized mechanisms and validated experimental protocols, enabling researchers to explore its properties and unlock its potential as a research tool or a starting point for novel drug discovery programs targeting the cholinergic system. Rigorous adherence to safety protocols is paramount in all handling and experimental procedures.
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Kunchikuttan, S., & London, E. D. (1996). The effect of the selective reversible acetylcholinesterase inhibitor E2020 on extracellular acetylcholine and biogenic amine levels in rat cortex. Neuropharmacology, 35(5), 587-594. Retrieved from [Link]
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Hobbiger, F., & Peck, A. W. (1969). A comparison between the effects of edrophonium and choline in the skeletal muscles of the cat. British Journal of Pharmacology, 37(2), 258–271. Retrieved from [Link]
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Zhang, Y., et al. (2024). Discovery of Novel Cholinesterase Inhibitors Easily Crossing the Blood-Brain Barrier via Structure-Property Relationship Investigation: Methylenedioxy-Cinnamicamide Containing Tertiary Amine Side Chain. Chemistry & Biodiversity. Retrieved from [Link]
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